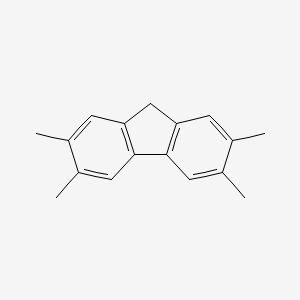

2,3,6,7-tetramethyl-9H-fluorene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,6,7-テトラメチル-9H-フルオレンは、分子式C17H18の有機化合物です。フルオレンの誘導体であり、フルオレン環の2、3、6、および7位に4つのメチル基が存在することを特徴としています。 この化合物は、その独特の構造的特性で知られており、有機エレクトロニクスや材料科学など、さまざまな分野で応用されています .

準備方法

合成経路と反応条件

2,3,6,7-テトラメチル-9H-フルオレンの合成は、通常、フルオレン誘導体のアルキル化を伴います。一般的な方法の1つは、フriedel-craftsアルキル化を使用する方法であり、ここで、フルオレンは、塩化アルミニウムなどのルイス酸触媒の存在下で、塩化メチルなどのメチル化剤と反応させます。 反応条件は、多くの場合、高収率と純度を確保するために、無水環境と制御された温度を必要とします .

工業生産方法

2,3,6,7-テトラメチル-9H-フルオレンの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、反応条件を安定させ、生産効率を最適化する、連続フロー反応器が使用されます。 再結晶やクロマトグラフィーなどの高度な精製技術を使用することで、さまざまな用途に対する工業規格を満たす化合物が保証されます .

化学反応の分析

反応の種類

2,3,6,7-テトラメチル-9H-フルオレンは、次のものを含む、いくつかのタイプの化学反応を受けます。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、フルオレノン誘導体へと酸化できます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して、フルオレノン誘導体を元のフルオレン化合物へと変換できます。

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

生成される主な生成物

酸化: フルオレノン誘導体。

還元: 元のフルオレン化合物。

置換: ハロゲン化フルオレン.

科学的研究の応用

2,3,6,7-テトラメチル-9H-フルオレンは、さまざまな科学分野における応用について広く研究されてきました。

化学: 共役ポリマーと有機半導体の合成のためのビルディングブロックとして使用されます。

生物学: バイオイメージングおよび蛍光プローブとしての可能性について調査されています。

医学: 薬物送達システムにおける役割と、治療薬の成分としての可能性について検討されています。

作用機序

2,3,6,7-テトラメチル-9H-フルオレンがその効果を発揮するメカニズムは、主に、電子および生物学的システムにおける分子標的との相互作用によるものです。電子応用では、その共役構造により、効率的な電荷輸送と発光が可能になります。 生物学的システムでは、細胞成分と相互作用し、イメージングと診断目的の蛍光プローブとして使用できます .

類似の化合物との比較

類似の化合物

9,9-ジオクチル-9H-フルオレン: OLEDと太陽電池のポリマー半導体で使用されています.

スピロ[フルオレン-9,9’-キサンテン]: 有機エレクトロニクスにおけるホール輸送材料として使用されています.

2,7-ジクロロ-9H-フルオレン: 生物活性剤の合成に使用されています.

独自性

2,3,6,7-テトラメチル-9H-フルオレンは、その独特のメチル化パターンにより、安定性と電子特性が向上するため、他の化合物とは異なります。 このため、OLEDや太陽電池など、堅牢で効率的な材料が必要な用途に特に適しています .

類似化合物との比較

Similar Compounds

9,9-Dioctyl-9H-fluorene: Used in polymer semiconductors for OLEDs and solar cells.

Spiro[fluorene-9,9’-xanthene]: Employed as a hole-transporting material in organic electronics.

2,7-Dichloro-9H-fluorene: Utilized in the synthesis of bioactive agents.

Uniqueness

2,3,6,7-Tetramethyl-9H-fluorene stands out due to its specific methylation pattern, which enhances its stability and electronic properties. This makes it particularly suitable for applications requiring robust and efficient materials, such as in OLEDs and photovoltaic cells .

特性

分子式 |

C17H18 |

|---|---|

分子量 |

222.32 g/mol |

IUPAC名 |

2,3,6,7-tetramethyl-9H-fluorene |

InChI |

InChI=1S/C17H18/c1-10-5-14-9-15-6-11(2)13(4)8-17(15)16(14)7-12(10)3/h5-8H,9H2,1-4H3 |

InChIキー |

NGSRPOQEQLWRAI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1C)C3=C(C2)C=C(C(=C3)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate](/img/structure/B11717677.png)

![[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B11717683.png)

![(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11717690.png)

![endo-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B11717705.png)

![[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B11717707.png)

![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)

![2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11717716.png)

![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B11717721.png)